molecular formula C16H17NO2S B4552537 N-(3-ethoxyphenyl)-2-(phenylthio)acetamide

N-(3-ethoxyphenyl)-2-(phenylthio)acetamide

Cat. No.: B4552537
M. Wt: 287.4 g/mol
InChI Key: CFJDXCMYTQPXMX-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-2-(phenylthio)acetamide is a useful research compound. Its molecular formula is C16H17NO2S and its molecular weight is 287.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.09799996 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemoselective Acetylation for Antimalarial Drugs Synthesis

A study by Magadum and Yadav (2018) described the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, which is an intermediate in the synthesis of antimalarial drugs. This process was optimized for various parameters, highlighting the potential application of related acetamide compounds in the pharmaceutical synthesis of antimalarial drugs Magadum & Yadav, 2018.

Herbicide Metabolism and Carcinogenicity Studies

Research on the metabolism of chloroacetamide herbicides, including compounds structurally related to "N-(3-ethoxyphenyl)-2-(phenylthio)acetamide," showed complex metabolic pathways leading to carcinogenic compounds in rats. This study by Coleman et al. (2000) explored the comparative metabolism in human and rat liver microsomes, offering insights into the environmental and health impacts of these compounds Coleman et al., 2000.

Green Synthesis of Azo Disperse Dyes Intermediates

Zhang Qun-feng (2008) reported on the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. This highlights the role of acetamide derivatives in the eco-friendly production of industrial dyes Zhang, 2008.

Anticancer Drug Synthesis and Docking Analysis

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor. This study illustrates the potential application of acetamide derivatives in the development of anticancer drugs Sharma et al., 2018.

Inhibitors for Diabetes Treatment

Saxena et al. (2009) evaluated 2-(4-methoxyphenyl)ethyl] acetamide derivatives for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), demonstrating their potential as antidiabetic agents. This research underscores the significance of acetamide derivatives in developing treatments for diabetes Saxena et al., 2009.

Properties

IUPAC Name

N-(3-ethoxyphenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-2-19-14-8-6-7-13(11-14)17-16(18)12-20-15-9-4-3-5-10-15/h3-11H,2,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJDXCMYTQPXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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